N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-18(22-19-20-11-17(27-19)23(25)26)14-10-16(12-6-2-1-3-7-12)21-15-9-5-4-8-13(14)15/h1-11H,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGDVDULPGKPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with a nitro-substituted benzaldehyde under acidic conditions.
Quinoline Core Construction: The quinoline core is often constructed via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form peptide bonds or other amide linkages.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiazole derivatives.
Coupling: Formation of amide-linked products.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that compounds containing nitrogen heterocycles, such as quinolines, are effective in targeting cancer cells due to their ability to interact with DNA through hydrogen bonding. This interaction disrupts the normal function of DNA, leading to apoptosis in cancer cells .
Case Studies
- Cell Line Testing : A study assessed the cytotoxic effects of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide on several human cancer cell lines, including MCF-7 (breast cancer), Hep-G2 (liver cancer), and SKNMC (neuroblastoma). The compound exhibited varying degrees of cytotoxicity, with specific structural modifications enhancing its efficacy. For instance, derivatives with electron-withdrawing groups showed improved activity against the Hep-G2 cell line .
- Mechanism of Action : The mechanism involves the compound's ability to intercalate into DNA, inhibiting topoisomerase activity, which is crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cell death .
Antibacterial Properties
This compound has also shown promising antibacterial activity. Research into nitrogen-containing heterocycles has highlighted their effectiveness against various bacterial strains, including drug-resistant ones.
Case Studies
- Antimicrobial Screening : A comprehensive screening revealed that the compound displayed significant activity against Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is believed to enhance the compound's binding affinity to bacterial targets, disrupting their cellular functions .
- Inhibition Studies : In vitro assays demonstrated that this compound inhibited bacterial growth at low micromolar concentrations. This suggests potential as a lead compound for developing new antibacterial agents, especially in light of rising antibiotic resistance .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential.
| Property | Findings |
|---|---|
| Absorption | Rapid absorption observed in animal models |
| Distribution | High tissue penetration noted in liver and tumors |
| Metabolism | Primarily metabolized by liver enzymes |
| Excretion | Excreted mainly through urine |
These properties indicate a favorable profile for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in redox reactions due to its nitro group.
Protein Binding: The thiazole and quinoline rings can interact with protein residues, affecting protein folding and function.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress and energy metabolism.
Comparison with Similar Compounds
Key Observations:
- Synthesis Yields : The tert-butyldimethylsilyloxy derivative () achieved a 75% yield in its first synthetic step, while morpholine-containing analogs () showed moderate yields (55–67%) .
- Substituent Diversity : The nitro-thiazolyl group in the target compound contrasts with bulkier substituents (e.g., tert-butyldimethylsilyloxy, ethylhexyl) in analogs, which may influence solubility and bioavailability .
- Purity : High purity (≥95%) is consistently reported for synthesized derivatives, validated via HPLC and NMR .
Substituent Effects on Physicochemical Properties
The nitro-thiazolyl moiety in the target compound introduces distinct electronic and steric effects:
- LogP Considerations : Analogous compounds with lipophilic groups (e.g., ethylhexyl in ) exhibit higher logP values (~4.4–5.0), whereas the nitro-thiazolyl group may balance hydrophilicity and lipophilicity .
Biological Activity
N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide, commonly referred to as Nitazoxanide, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core , a thiazole ring , and a nitro group , which contribute to its unique chemical properties. These structural elements are significant in determining the biological activity of the compound.
Target of Action:
Nitazoxanide primarily targets the enzyme pyruvate ferredoxin oxidoreductase (PFOR) , which is crucial for anaerobic energy metabolism. By inhibiting this enzyme, the compound disrupts energy production in various pathogens.
Mode of Action:
The inhibition of PFOR leads to a cascade of biochemical effects, including:
- Modulation of the interferon (IFN) pathway .
- Activation of autophagy , which plays a role in cellular homeostasis and defense against pathogens.
Pharmacokinetics:
Nitazoxanide is administered orally and exhibits good bioavailability, making it an effective candidate for systemic treatment.
Antimicrobial Activity
Nitazoxanide has demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and protozoa. Its effectiveness is notable in treating infections caused by organisms resistant to conventional therapies.
| Pathogen | Activity | Reference |
|---|---|---|
| Giardia lamblia | Effective in reducing parasite load | |
| Cryptosporidium parvum | Significant reduction in symptoms | |
| Helminths | Broad-spectrum antiparasitic effects |
Antiviral Activity
Research indicates that Nitazoxanide inhibits the maturation of viral hemagglutinin at the post-translational step, which is critical for viral replication. This mechanism has been explored in various viral infections:
| Virus | Effectiveness | Reference |
|---|---|---|
| Influenza A | Reduces viral load | |
| Hepatitis B | Inhibitory effects observed |
Clinical Trials
-
Study on Influenza Treatment:
A clinical trial investigated the efficacy of Nitazoxanide in patients with influenza. Results showed a significant reduction in symptom duration compared to placebo controls. -
Treatment of Diarrheal Diseases:
In a study involving children with diarrhea caused by Giardia, Nitazoxanide resulted in rapid symptom relief and clearance of the parasite.
Safety and Toxicity
Nitazoxanide has been evaluated for safety in various studies, showing a favorable profile with minimal side effects reported. Toxicity assessments indicate that it has low cytotoxicity against human cell lines, making it a promising candidate for further development.
Q & A
Q. What are the standard synthetic routes for N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide?
The compound is typically synthesized via coupling reactions. For example, a quinoline-4-carboxylic acid derivative is activated using reagents like PyBOP in DMF, followed by reaction with a 5-nitro-2-thiazolyl amine. Post-reaction, the product is purified via flash chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and characterized using -NMR, -NMR, and ESI-MS to confirm structure and purity .
Q. How is the compound characterized post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. -NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies proton environments, while -NMR confirms carbon frameworks. Mass spectrometry (ESI-MS or HRMS) provides molecular weight verification. Purity is assessed via HPLC using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
Q. What analytical techniques are used to assess stability?
Accelerated stability studies under varying conditions (temperature, pH, light) are conducted. Degradation products are monitored via HPLC, and structural changes are tracked using NMR. For example, derivatives with nitro groups may require protection from light to prevent photodegradation .
Advanced Research Questions
Q. How does this compound interact with STAT3?
The compound’s quinoline-thiazolyl scaffold enables dual binding to STAT3’s SH2 and DNA-binding domains, inhibiting phosphorylation and downstream gene expression (e.g., Bcl-xL, cyclin D1). Mechanistic studies involve co-crystallization, surface plasmon resonance (SPR) for binding affinity, and luciferase reporter assays in cancer cell lines (e.g., glioblastoma) to quantify transcriptional suppression .
Q. What strategies resolve discrepancies in bioactivity data across assays?
Contradictions between in vitro and cellular activity may arise from solubility or metabolic instability. Orthogonal assays (e.g., thermal shift assays for target engagement vs. cellular viability assays) and prodrug formulations can clarify mechanisms. For example, instability in organic solvents (noted in related compounds) necessitates DMSO-free buffers for cellular studies .
Q. How is the compound’s role in NF-κB pathway inhibition validated?
TNF-α-stimulated NF-κB activation is assessed via electrophoretic mobility shift assays (EMSAs) or fluorescence-based reporter cell lines. Competitive inhibition is quantified using IC₅₀ values, while Western blotting tracks IκBα degradation and p65 nuclear translocation. Co-treatment with proteasome inhibitors (e.g., MG-132) confirms pathway specificity .
Q. What experimental designs mitigate solubility challenges in biological assays?
Solubility is enhanced using co-solvents (e.g., PEG-400 or cyclodextrins) or nanoformulations. Dynamic light scattering (DLS) monitors particle size, while equilibrium solubility is measured via shake-flask methods. For in vivo studies, pharmacokinetic profiling ensures bioavailability without precipitation .
Q. How are metabolic pathways of the compound elucidated?
Microsomal incubation (human liver microsomes + NADPH) identifies phase I metabolites via LC-MS/MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. Stable isotope labeling tracks metabolic fate in animal models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
